molecular formula C24H22FN3O B3127349 N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide CAS No. 338410-76-7

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide

Cat. No. B3127349
CAS RN: 338410-76-7
M. Wt: 387.4 g/mol
InChI Key: LIYVQGQBZZRRKK-UHFFFAOYSA-N
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Description

“N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide” is a chemical compound . Its unique structure and properties make it valuable for various applications, including scientific research.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 579.7±50.0 °C at 760 mmHg . The melting point is not available . The flash point is 304.4±30.1 °C .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Catalytic Assembly and Biological Activities : A study by Sindhe et al. (2016) demonstrated that compounds derived from 2-amino-5,6-dimethyl-1H-benzimidazole, similar in structure to the compound , exhibit promising antimicrobial and antioxidant activities. This implies potential applications in developing new antimicrobial and antioxidant agents.

Synthesis Methods

  • Hydriodic Acid-Mediated Cyclization : Kobayashi et al. (2010) described a method for synthesizing compounds related to the compound . This method involves hydriodic acid-mediated cyclization, suggesting a pathway for synthesizing similar compounds (Kobayashi et al., 2010).

Crystallographic and Biological Screening

  • Crystallographic Studies : Dziełak et al. (2018) conducted crystallographic studies and initial biological screening on a related compound. This research highlights the importance of structural analysis in understanding the biological applications of such compounds (Dziełak et al., 2018).

Microwave-Mediated Synthesis

  • Efficient Synthesis Methods : Darweesh et al. (2016) explored microwave-mediated synthesis of benzimidazole-based heterocycles, potentially offering efficient methods for synthesizing compounds like the one (Darweesh et al., 2016).

Antipsychotic Potential

  • Potential Antipsychotic Agents : Wise et al. (1987) researched compounds structurally similar to the compound , which exhibited an antipsychotic-like profile in behavioral animal tests. This suggests the potential for developing novel antipsychotic agents (Wise et al., 1987).

Photo-Physical Characteristics

  • ESIPT Inspired Fluorescent Derivatives : Padalkar et al. (2011) synthesized and studied photo-physical properties of benzimidazole fluorescent derivatives, indicating potential applications in fluorescence-based technologies (Padalkar et al., 2011).

Condensed Imidazoles Synthesis

  • Synthesis of Formazanes and Derivatives : Fryšová et al. (2005) reported on the synthesis of 1,5-diaryl-3-[2-(4,5-dimethyl-benzimidazol-2-yl)]-formazanes and their derivatives, highlighting synthetic pathways relevant to the compound (Fryšová et al., 2005).

Novel Intestinal Antiseptic Drug Candidates

  • Fluoro-Benzimidazole Derivatives Synthesis : Çevik et al. (2017) synthesized fluoro-benzimidazole derivatives, including nifuroxazide analogs, demonstrating potential applications in developing novel intestinal antiseptic drugs (Çevik et al., 2017).

Novel Anticancer Agents

  • Anticancer Potential of Benzimidazole Derivatives : Rasal et al. (2020) explored the anticancer potential of benzimidazole derivatives, suggesting possible applications in cancer treatment (Rasal et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the mechanism of action is not yet known or is still under investigation .

properties

IUPAC Name

N-[1-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O/c1-15-12-20-21(13-16(15)2)27-23(26-20)22(14-17-8-4-3-5-9-17)28-24(29)18-10-6-7-11-19(18)25/h3-13,22H,14H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYVQGQBZZRRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147865
Record name N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338410-76-7
Record name N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338410-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
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N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
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N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
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N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
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N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
Reactant of Route 6
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N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide

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